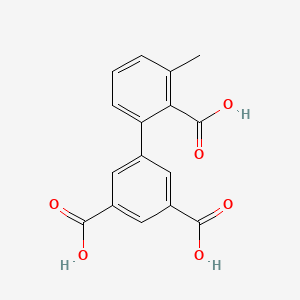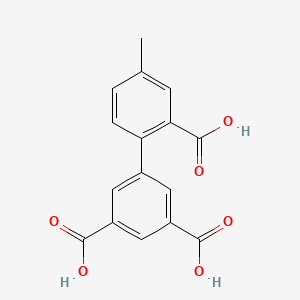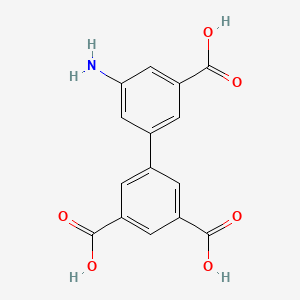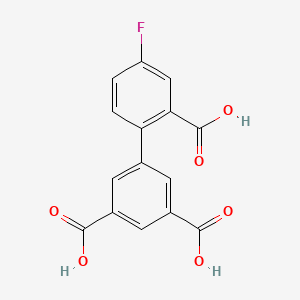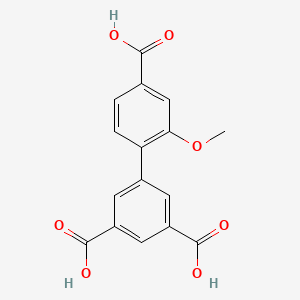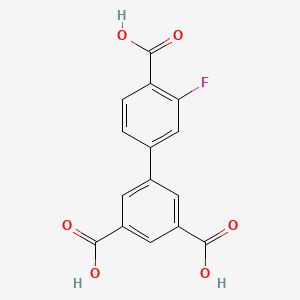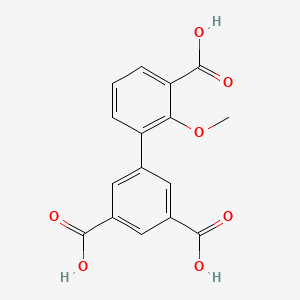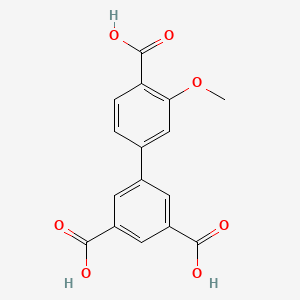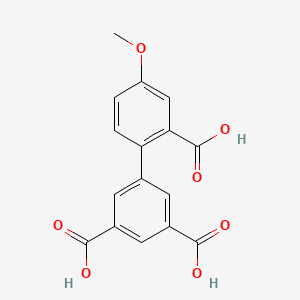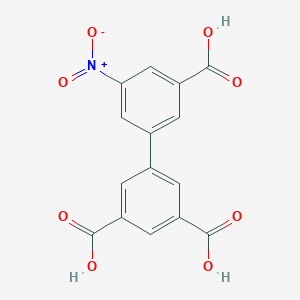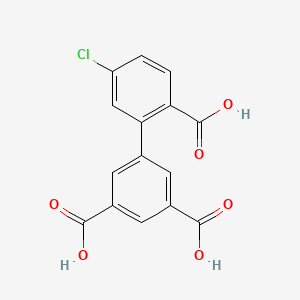
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid (3,5-DCPMB) is a phenolic acid that has been widely studied in recent years due to its potential applications in scientific research. 3,5-DCPMB is a non-toxic, water-soluble compound that has been used to study its biochemical and physiological effects in various experiments. In
Mecanismo De Acción
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% is still not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% may also inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its non-toxic and water-soluble nature. Additionally, the compound is relatively inexpensive and easy to synthesize. However, the compound has some limitations in terms of its stability and shelf-life, as it is prone to oxidation and degradation in the presence of light and oxygen.
Direcciones Futuras
The potential applications of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in scientific research are vast, and there are many possible future directions for further exploration. One possible direction is to further investigate the compound’s effects on the immune system and its potential as an anti-cancer agent. Additionally, further study could be conducted on the compound’s effects on oxidative stress and inflammation, and its potential as an antioxidant. Other possible future directions include exploring the compound’s effects on other disease states, such as diabetes, and its potential as an anti-inflammatory agent.
Métodos De Síntesis
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3,5-dihydroxybenzoic acid (3,5-DHB) and sodium methoxide. The synthesis of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% from 3,5-DHB and sodium methoxide involves a reaction of the two in a solvent, typically anhydrous ethanol. The reaction is conducted in a sealed tube and heated at a temperature of 120-130°C for a period of one hour. After the reaction is completed, the product is filtered and the solvent is evaporated to obtain a white powder of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%.
Aplicaciones Científicas De Investigación
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been widely studied in recent years due to its potential applications in scientific research. The compound has been used in a variety of experiments, including those related to oxidative stress, inflammation, and cell cycle regulation. 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has also been used to study its effects on the immune system, its effects on the growth of cancer cells, and its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
5-(3-carboxy-5-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-6-9(4-12(7-13)16(21)22)8-2-10(14(17)18)5-11(3-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIKHTWBHZVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691890 |
Source


|
| Record name | 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-81-4 |
Source


|
| Record name | 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

